molecular formula C14H15NO2 B3060460 3-piperidino-4H-chromen-4-one CAS No. 40302-79-2

3-piperidino-4H-chromen-4-one

Cat. No. B3060460
CAS RN: 40302-79-2
M. Wt: 229.27 g/mol
InChI Key: JKPBBAWTUKRUGO-UHFFFAOYSA-N
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Description

3-piperidino-4H-chromen-4-one, also referred to as PSB-0739, is a compound synthesized to serve as a modulator of the GPR40 receptor. It belongs to the class of oxygen-containing heterocycles and acts as a major building block in a large class of medicinal compounds .


Molecular Structure Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .


Chemical Reactions Analysis

The mechanism of this reaction involves the generation of tertiary butoxide radical initially which by oxidative single-electron transformation is converted to iodochroman-4-one. Later the hydrogen iodide is removed from iodochroman-4-one to give the desired product, i.e. 4H-chromen-4-ones .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The chroman-4-one framework serves as a crucial building block for a wide range of medicinal compounds. Researchers have synthesized derivatives of 4-chromanone to explore their biological and pharmaceutical activities. These compounds exhibit remarkable properties, including antiviral, antimicrobial, antifungal, and antitumor effects . The compound’s structural flexibility allows for modifications that enhance its pharmacological profile.

Antioxidant and Anti-Inflammatory Properties

Chroman-4-one derivatives have demonstrated antioxidant and anti-inflammatory activities. Their ability to scavenge free radicals and modulate inflammatory pathways makes them promising candidates for developing therapeutic agents against oxidative stress-related diseases .

Neuroprotective Effects

Studies suggest that 3-piperidino-4H-chromen-4-one derivatives may have neuroprotective properties. These compounds could potentially mitigate neurodegenerative conditions by preserving neuronal function and reducing oxidative damage .

Anticancer Potential

Certain chroman-4-one derivatives exhibit antitumor effects. Researchers have investigated their impact on cancer cell lines, including breast, lung, and colon cancer. These compounds interfere with cell proliferation, induce apoptosis, and inhibit angiogenesis, making them intriguing candidates for cancer therapy .

Antimicrobial Agents

Chroman-4-one derivatives have shown promise as antimicrobial agents. Their activity against bacteria, fungi, and viruses highlights their potential in combating infectious diseases. Researchers continue to explore their mechanisms of action and optimize their efficacy .

Synthetic Methodologies and Chemical Biology

Efforts to improve synthetic methods for 4-chromanone-derived compounds have been ongoing. Researchers explore novel routes to efficiently prepare these derivatives, enhancing their accessibility for further studies. Additionally, chemical biology investigations delve into the compound’s interactions with cellular targets and pathways .

Future Directions

Chroman-4-one derivatives, including 3-piperidino-4H-chromen-4-one, have shown a broad variety of remarkable biological and pharmaceutical activities . This suggests potential for future research and development in medicinal chemistry.

properties

IUPAC Name

3-piperidin-1-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14-11-6-2-3-7-13(11)17-10-12(14)15-8-4-1-5-9-15/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPBBAWTUKRUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346806
Record name 3-piperidino-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40302-79-2
Record name 3-piperidino-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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